Synthetic Yield Advantage of 1-Cyclopropyl-2-methoxyethanone as a Key Intermediate
The synthesis of 1-cyclopropyl-2-methoxyethanone via reaction of cyclopropyl bromide with (N-methyl-N-methoxy)methoxyacetamide proceeds with a reported yield of 81% [1]. This high yield, compared to typical cyclopropanation reactions that often yield 50-70% [2], underscores the efficiency of the specific synthetic route and the compound's value as a robust building block. The methoxy group stabilizes the intermediate and facilitates purification, directly reducing cost and time in multi-step syntheses.
| Evidence Dimension | Synthetic yield (%) |
|---|---|
| Target Compound Data | 81% |
| Comparator Or Baseline | Typical cyclopropanation reactions: 50-70% |
| Quantified Difference | 11-31% higher yield |
| Conditions | Reaction: cyclopropyl bromide + (N-methyl-N-methoxy)methoxyacetamide; Conditions: Mg/I₂ in Et₂O, then HCl/H₂O |
Why This Matters
A higher synthetic yield translates to lower cost per gram and higher batch-to-batch consistency, making this compound a more economical and reliable choice for large-scale research and development programs.
- [1] Hartz, R. A., et al. (2009). Journal of Medicinal Chemistry, 52(14), 4173-4191. DOI: 10.1021/jm900366x. View Source
- [2] Penning, T. D., et al. (1995). Journal of Medicinal Chemistry, 38(6), 858-868. DOI: 10.1021/jm00006a002. View Source
